1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine
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Overview
Description
1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine is an organic compound that features a chlorophenyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine typically involves the reaction of 4-chlorobenzaldehyde with 1-chloro-2,2,2-trifluoroethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or fluorinated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that alter cellular processes, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N-(2,2,2-trifluoroethyl)methanimine
- 1-(4-Chlorophenyl)-N-(1-chloroethyl)methanimine
- 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)ethanamine
Uniqueness
1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine is unique due to the presence of both a chlorophenyl group and a trifluoroethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
88708-75-2 |
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Molecular Formula |
C9H6Cl2F3N |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine |
InChI |
InChI=1S/C9H6Cl2F3N/c10-7-3-1-6(2-4-7)5-15-8(11)9(12,13)14/h1-5,8H |
InChI Key |
HLLQJCDJPDEAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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